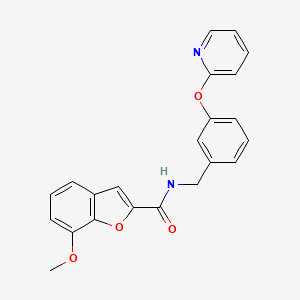
7-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . This specific compound has a molecular formula of C22H18N2O4 and a molecular weight of 374.396.
Synthesis Analysis
The synthesis of benzofuran derivatives involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . The resulting ethyl 5-nitrobenzofuran-2-carboxylate is obtained in good yields and purity .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, a carboxamide group, and methoxy and pyridin-2-yloxy substituents.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate, followed by reduction of the nitro group at the 5th position of the benzofuran ring .Physical And Chemical Properties Analysis
The compound has a molecular formula of C22H18N2O4 and a molecular weight of 374.396. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis and Derivative Studies
Synthesis of Novel Heterocyclic Compounds : Research has been conducted on the synthesis of novel heterocyclic compounds derived from benzofuran derivatives, which include compounds similar to 7-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzofuran-2-carboxamide. These compounds have shown potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Development of Polycyclic Heteroaromatic Compounds : Another study focused on using benzofuran derivatives for synthesizing polycyclic heteroaromatic compounds. These compounds have been developed using versatile reaction strategies (Patankar, Khombare, Khanwelkar, & Shet, 2008).
Biological and Medicinal Applications
Antimicrobial Activity : Certain pyridine derivatives, structurally related to 7-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzofuran-2-carboxamide, have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the development of new antibacterial and antifungal agents (Patel, Agravat, & Shaikh, 2011).
Neuroprotective and Antioxidant Effects : Research has also been conducted on benzofuran-7-carboxamide derivatives for their neuroprotective and antioxidant activities. These studies highlight the potential therapeutic applications of benzofuran derivatives in neurodegenerative diseases (Cho et al., 2015).
Structural and Chemical Properties
Structural Analysis : Detailed studies have been conducted on the structural features of benzofuran derivatives, including analyses using X-ray diffraction, FT-IR spectroscopy, and theoretical calculations. These studies provide insights into the molecular structure and electronic properties of these compounds (Gumus et al., 2018).
Synthesis Techniques : There is ongoing research into the synthesis methods and transformations of benzofuran derivatives, contributing to the development of new synthetic pathways and potentially novel compounds (Görlitzer, Kramer, & Boyle, 2000).
Future Directions
Benzofuran derivatives, including this compound, have shown potential as therapeutic agents due to their biological activities . Further synthesis and evaluation of these compounds are necessary to confirm their potential as drugs . The compound with -CH3 substitution at R2 and -OH substitution at R3 positions of the benzofuran moiety might serve as the lead exhibiting potent anti-excitotoxic, ROS scavenging, and antioxidant activities .
properties
IUPAC Name |
7-methoxy-N-[(3-pyridin-2-yloxyphenyl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-26-18-9-5-7-16-13-19(28-21(16)18)22(25)24-14-15-6-4-8-17(12-15)27-20-10-2-3-11-23-20/h2-13H,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXUVFIDPCWQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

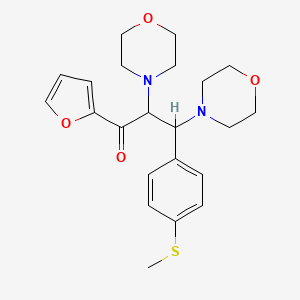
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2982780.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2982781.png)
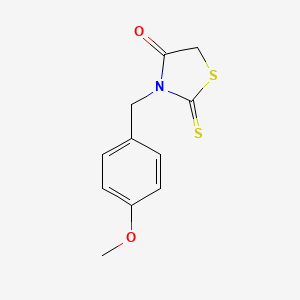
![2-chloro-7-(4-(methylthio)phenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2982783.png)
![ethyl 11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxylate](/img/structure/B2982784.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide](/img/structure/B2982785.png)
![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2982786.png)
![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/no-structure.png)
![4-[(Methylsulfamoyl)methyl]benzoic acid](/img/structure/B2982790.png)
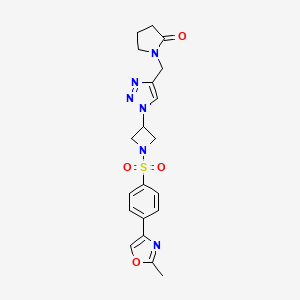
![Methyl 1-[2-(2-chlorophenoxy)acetyl]indole-3-carboxylate](/img/structure/B2982796.png)
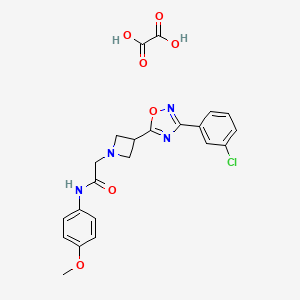
![2-{[2-chloro-5-(hydroxymethyl)phenyl]amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2982800.png)